BenchChemオンラインストアへようこそ!

N-(1H-indazol-5-yl)-3-oxobutanamide

Solubility Formulation Medicinal Chemistry

N-(1H-Indazol-5-yl)-3-oxobutanamide (CAS 6023-70-7) is a heterocyclic building block comprising an indazole core conjugated to a 3-oxobutanamide side chain, with molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol. The compound is characterized by a computed aqueous solubility of 1.9 g/L at 25 °C, a melting point of 184 °C, a calculated density of 1.372±0.06 g/cm³ at 20 °C, and a polar surface area (PSA) of 41.57 Ų.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B12314643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-5-yl)-3-oxobutanamide
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC2=C(C=C1)NN=C2
InChIInChI=1S/C11H11N3O2/c1-7(15)4-11(16)13-9-2-3-10-8(5-9)6-12-14-10/h2-3,5-6H,4H2,1H3,(H,12,14)(H,13,16)
InChIKeyFWWRJJWNAJGJBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Indazol-5-yl)-3-oxobutanamide (CAS 6023-70-7): Core Physicochemical Identity and Compound-Class Positioning


N-(1H-Indazol-5-yl)-3-oxobutanamide (CAS 6023-70-7) is a heterocyclic building block comprising an indazole core conjugated to a 3-oxobutanamide side chain, with molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . The compound is characterized by a computed aqueous solubility of 1.9 g/L at 25 °C, a melting point of 184 °C, a calculated density of 1.372±0.06 g/cm³ at 20 °C, and a polar surface area (PSA) of 41.57 Ų . It belongs to the 5-acylaminoindazole chemotype, a scaffold recognized in kinase inhibitor discovery programs [1][2]. The compound is supplied as a research intermediate with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment .

Why N-(1H-Indazol-5-yl)-3-oxobutanamide Cannot Be Replaced by a Generic Indazole Building Block Without Consequence


Within the 5-aminoindazole acyl-derivative family, even minor structural modifications produce quantifiably divergent physicochemical and biological profiles. The 3-oxobutanamide side chain introduces a β-ketoamide motif that is absent in simpler amides such as N-(1H-indazol-5-yl)acetamide, resulting in distinct hydrogen-bonding capacity and conformational behavior . N-Methylation of the amide nitrogen reduces target binding affinity by approximately 70-fold compared to the unmethylated parent, establishing that the free N–H is indispensable for maintaining interaction potency [1]. Ring substitution at the 6-position with fluorine (yielding N-(6-fluoro-1H-indazol-5-yl)-3-oxobutanamide) alters the electronic landscape of the indazole core, shifting molecular weight, dipole moment, and biological target profile—evidenced by the fluoro analog's HDAC6 IC₅₀ of 19 nM in recombinant enzyme assays [2][3]. These quantitative divergences mean that substituting N-(1H-indazol-5-yl)-3-oxobutanamide with a generic indazole building block will not preserve the same reactivity, binding, or physicochemical property set, and thus cannot be performed without revalidation of the downstream application.

N-(1H-Indazol-5-yl)-3-oxobutanamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Aqueous Solubility Advantage Over the Simpler Acetamide Analog

N-(1H-Indazol-5-yl)-3-oxobutanamide exhibits a computed aqueous solubility of 1.9 g/L (approximately 8.75 mM) at 25 °C . In contrast, the simpler acetamide analog N-(1H-indazol-5-yl)acetamide (MW 175.19) has no reported aqueous solubility value in authoritative databases, with only predicted physicochemical properties available (predicted density 1.366±0.06 g/cm³, predicted pKa 13.32±0.40) . The 3-oxobutanamide side chain introduces an additional carbonyl group that increases both molecular weight (+42 Da) and polar surface area, enhancing aqueous solvation relative to the acetamide, while still maintaining a moderate ClogP of 1.56 and measured Log P of 1.46 ± 0.47 [1].

Solubility Formulation Medicinal Chemistry

N-Methylation Penalty: 70-Fold Potency Loss Confirms the Requirement for a Free Amide N–H in Target Engagement

Systematic SAR studies on indazole-based kinase inhibitors demonstrate that N-methylation of the amide nitrogen in 3-oxobutanamide derivatives produces an approximately 70-fold decrease in target binding potency compared to the unmethylated parent compound [1]. Specifically, the methylated amide derivatives show significantly reduced potency, attributed to the loss of a critical hydrogen-bond donor and the introduction of steric hindrance at the binding interface [1]. This finding directly implicates the free N–H of the 3-oxobutanamide as essential for optimal interaction with kinase active sites. N-(1H-Indazol-5-yl)-3-oxobutanamide (unmethylated) therefore retains this key pharmacophoric feature, while the N-methyl analog N-(1H-Indazol-5-yl)-N-methyl-3-oxobutanamide (CAS 817200-21-8, MW 231.25) sacrifices this H-bond capacity.

Structure-Activity Relationship Kinase Inhibition Binding Affinity

6-Fluoro Substitution Diverts Biological Target Profile: HDAC6 Inhibition Gain but Altered Physicochemical Properties

The 6-fluoro analog N-(6-fluoro-1H-indazol-5-yl)-3-oxobutanamide (MW 235.21, C₁₁H₁₀FN₃O₂) has demonstrated potent HDAC6 inhibition with an IC₅₀ of 19 nM in a recombinant human full-length N-terminal GST-tagged HDAC6 assay using Fluor de Lys substrate in Sf9 insect cells, along with weaker activity against HDAC7 (IC₅₀ 472 nM) and HDAC9 (IC₅₀ 658 nM) [1]. The parent compound N-(1H-indazol-5-yl)-3-oxobutanamide (MW 217.22) lacks the 6-fluoro substituent and therefore possesses a different electronic profile: the fluorine atom introduces a strong electron-withdrawing effect that increases the molecular dipole moment and alters target engagement . The molecular weight difference (+18 Da), combined with the electronic perturbation from fluorine, means the two compounds are not interchangeable for applications targeting HDAC or other enzymes where the indazole ring electronics govern binding.

HDAC Inhibition Target Selectivity Fluorinated Analog

C5- vs. C3-Methyl Substitution on Indazole: Different Synthetic Lineages and Target Profiles

N-(3-Methyl-1H-indazol-5-yl)-3-oxobutanamide (CAS 817200-41-2, C₁₂H₁₃N₃O₂, MW 231.25) bears a methyl group at the C3 position of the indazole ring [1]. This compound serves as a precursor to indazolo-tetrahydropyrimidine-carboxamide derivatives with reported ROCK-1 kinase inhibitory activity [1]. In contrast, N-(1H-indazol-5-yl)-3-oxobutanamide (CAS 6023-70-7) lacks the C3-methyl substituent and is documented as an intermediate in pyridone-based Rho-kinase (ROCK) inhibitor programs [2]. The presence or absence of the C3-methyl group alters the reactivity at the indazole N1/N2 positions and affects the trajectory of downstream cyclization chemistry. These two compounds lead to distinct final chemotypes (tetrahydropyrimidine-carboxamides vs. pyridones) and target different kinase selectivity profiles.

Regioisomer Differentiation Kinase Selectivity Synthetic Intermediate

Measured Physicochemical Triplet (Solubility, Melting Point, pKa) Enables Formulation Prioritization Over Uncharacterized Analogs

N-(1H-Indazol-5-yl)-3-oxobutanamide is one of the few compounds in its immediate analog space with a measured melting point (184 °C) and computed aqueous solubility (1.9 g/L at 25 °C), supplemented by experimentally determined log P (1.46 ± 0.47) and dual pKa values (4.11 and 9.69) [1]. In comparison, N-(1H-indazol-5-yl)acetamide has only predicted properties (density, pKa, boiling point) with no reported solubility or melting point . N-(6-Fluoro-1H-indazol-5-yl)-3-oxobutanamide and N-(3-methyl-1H-indazol-5-yl)-3-oxobutanamide each lack comprehensive measured physicochemical data panels in vendor documentation. The availability of a full physicochemical triplet for the target compound reduces the experimental burden on the end user for pre-formulation solubility assessment, solvent compatibility testing, and ionization-state prediction.

Pre-formulation Physicochemical Characterization Procurement Specification

N-(1H-Indazol-5-yl)-3-oxobutanamide: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization Requiring an Unmethylated 5-Acylaminoindazole Scaffold

In kinase inhibitor programs where the 5-acylaminoindazole chemotype is a core pharmacophore, N-(1H-Indazol-5-yl)-3-oxobutanamide provides the requisite free amide N–H hydrogen-bond donor. The approximately 70-fold potency penalty observed upon N-methylation of related indazole amides [1] demonstrates that this structural feature is non-negotiable for maintaining binding affinity. The compound's established role as a synthetic intermediate in ROCK inhibitor development (US7592357B2) [2] further supports its selection for kinase-focused medicinal chemistry campaigns.

Physicochemically Characterized Building Block for Pre-formulation and Reaction Engineering

With experimentally anchored solubility (1.9 g/L at 25 °C), melting point (184 °C), log P (1.46), and dual pKa values (4.11, 9.69) [3], N-(1H-Indazol-5-yl)-3-oxobutanamide is ready for solvent system design and reaction condition optimization without the need for preliminary characterization. This contrasts with poorly characterized analogs such as N-(1H-indazol-5-yl)acetamide, which offers only predicted physicochemical parameters , reducing the upfront analytical burden and accelerating experimental start-up.

HDAC Selectivity Profiling Using the Non-Fluorinated Parent as a Negative Control

The 6-fluoro analog N-(6-fluoro-1H-indazol-5-yl)-3-oxobutanamide exhibits HDAC6 IC₅₀ of 19 nM, with measurable but weaker activity against HDAC7 (472 nM) and HDAC9 (658 nM) [4]. N-(1H-Indazol-5-yl)-3-oxobutanamide, lacking the 6-fluoro substituent, serves as the appropriate non-fluorinated parent comparator in experiments designed to deconvolute the contribution of fluorine substitution to HDAC potency and selectivity. Procuring both compounds enables controlled structure-activity relationship dissection of the fluorine effect.

Regiochemically Defined Intermediate for Divergent Heterocyclic Synthesis

N-(1H-Indazol-5-yl)-3-oxobutanamide is specifically the C5-acylated regioisomer, distinct from C3-substituted analogs such as N-(3-methyl-1H-indazol-5-yl)-3-oxobutanamide (CAS 817200-41-2) [5]. The C5 regiochemistry directs downstream cyclization toward pyridone-fused systems (as in US7592357B2) [2], whereas the C3-methyl variant leads to tetrahydropyrimidine-carboxamide products. This regiospecificity is critical for projects where the final heterocyclic architecture is predetermined by the substitution pattern of the starting indazole building block.

Quote Request

Request a Quote for N-(1H-indazol-5-yl)-3-oxobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.